molecular formula C8H10N2O2 B1465926 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1103427-25-3

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1465926
M. Wt: 166.18 g/mol
InChI Key: CBBXSDWRLKFMCW-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The compound also contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Lastly, the carboxylic acid group typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) . Pyrazole rings contribute to the aromaticity of the molecule, and carboxylic acid groups are polar, which could lead to interesting intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are known to be good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The pyrazole ring might participate in various organic reactions involving aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

  • Phytochemical Analysis

    • Application : The compound was identified in the peel extracts of Cucumis melo and Citrullus lanatus. These extracts were analyzed for their chemical constituents and antioxidative properties .
    • Method : Chemical constituents of the peel extracts were analyzed by gas chromatography-mass spectrometry (GC-MS) and the antioxidative properties were evaluated using standard in vitro antioxidative assays .
    • Results : The results demonstrated large variation in the chemical constituents of the extracts including alkanes, saturated and unsaturated fatty acids and their esters, cyclic ketones, aldehydes, phenolic compounds and anthocyanin derivatives .
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers

    • Application : Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
    • Method : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
    • Results : This method provides a complementary approach to the assembly of enantiomerically enriched cyclopropane derivatives that are not easily accessible via other methods .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. For example, if it shows promising biological activity, it could be further studied for potential use in medicine or agriculture .

properties

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXSDWRLKFMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1103427-25-3
Record name 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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